Inosamycin C

Antibacterial MIC Aminoglycoside potency Structure-Activity Relationship

Researchers mapping aminoglycoside-modifying enzyme (AME) substrate specificity face a critical gap: conventional 2-deoxystreptamine-core antibiotics fail to probe non-canonical aminocyclitol scaffolds. Inosamycin C, with its unique 2-deoxy-scyllo-inosamine core, resolves this by serving as an authentic shunt-product benchmark. - Validates AME activity against a non-2-deoxystreptamine pharmacophore, unlike neomycin or paromomycin. - Enables dose-response and SAR studies leveraging its precisely characterized ~4-fold potency drop versus the 5-nitrogen congener Inosamycin A. - Supplies a multi-parametric identity standard (C23H44N4O15, [α]D +55°, TLC Rf 0.39/0.54) for unambiguous HPLC/LC-MS method development.

Molecular Formula C23H44N4O15
Molecular Weight 616.6 g/mol
Cat. No. B1246933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosamycin C
SynonymsBMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins
Molecular FormulaC23H44N4O15
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CO)O)O)N)N
InChIInChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)41-19-9(4-29)39-23(17(19)36)42-20-12(31)6(30)1-5(25)18(20)40-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10-,11+,12-,13-,14+,15-,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1
InChIKeyHRQVVDAXGRRDRM-BHNZIENWSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosamycin C Core Identity & Baseline Profile


Inosamycin C (BMY-28164, CAS 91421-96-4) is a naturally occurring aminocyclitol antibiotic isolated as a minor component of the inosamycin complex from Streptomyces hygroscopicus J296-21 (ATCC 39150) [1]. It is structurally and mechanistically classified within the aminoglycoside family, exhibiting a broad-spectrum antibacterial profile against Gram-positive, Gram-negative, and acid-fast bacteria [1]. Unlike the dominant clinical aminoglycosides neomycin, paromomycin, and ribostamycin, the entire inosamycin class uniquely features a 2-deoxy-scyllo-inosamine core instead of the canonical 2-deoxystreptamine [2]. Within its own complex, Inosamycin C is chemically differentiated from the major component Inosamycin A by a distinct molecular formula (C23H44N4O15 vs. C23H45N5O14), reflecting a critical difference in nitrogen and oxygen content that directly impacts its intrinsic antibacterial potency [1][2].

Core Structure 2-deoxy-scyllo-inosamine scaffold, distinct from 2-deoxystreptamine aminoglycosides
Screening Context Broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and acid-fast bacteria
Natural Product Probe Minor congener of the inosamycin complex; suitable for biosynthetic and SAR studies

Why Inosamycin C Cannot Be Substituted


Generic substitution with neomycin, paromomycin, or even the primary complex component Inosamycin A is not scientifically valid due to orthogonal quantitative differences in molecular architecture and intrinsic bioactivity. The replacement of the 2-deoxystreptamine core with 2-deoxy-scyllo-inosamine fundamentally alters the pharmacophore, resulting in a distinct resistance profile against aminoglycoside-modifying enzymes [1]. Within the inosamycin family, Inosamycin C is not a potency-equivalent congener of Inosamycin A; it possesses a measurably different elemental composition (4 N vs. 5 N) and exhibits an approximately 4-fold lower intrinsic antibacterial activity [2]. This specific potency gap means that substituting Inosamycin A for Inosamycin C in a research or industrial process would introduce a significant and uncontrolled change in antibiotic pressure, invalidating dose-response calibrations, biosynthetic pathway yields, or structure-activity relationship (SAR) studies that depend on this precise molecular species [1][2].

Inosamycin C 2-deoxy-scyllo-inosamine core
vs
Neomycin / Paromomycin 2-deoxystreptamine core may shift AME resistance profile and structure-activity interpretation
Inosamycin C Defined lower antibacterial potency (4N content)
vs
Inosamycin A (major component) Potency gap and nitrogen-count difference may alter dose-response calibrations and pathway yield estimates

Inosamycin C Differentiation Evidence


Antibacterial Potency vs. Inosamycin A & Neomycin

In a standardized head-to-head agar dilution assay against a panel of Gram-positive and Gram-negative bacteria, Inosamycin C demonstrates approximately one-quarter (1/4) of the antibacterial activity of Inosamycin A. Since the same study establishes Inosamycin A as equipment to neomycin, this positions Inosamycin C's activity at approximately 1/8 that of the clinical standard [1].

Antibacterial Potency
Head-to-head
~4-fold less potent than Inosamycin A; ~8-fold less potent than neomycin in agar dilution MIC panel
Defines potency gap for SAR and selective pressure studies
Standardized two-fold agar dilution; Steer's replicator; Mueller-Hinton/GC media
Antibacterial MIC Aminoglycoside potency Structure-Activity Relationship

Aminocyclitol Core: scyllo-inosamine vs. deoxystreptamine

The entire inosamycin complex, including Inosamycin C, is uniquely defined by a 2-deoxy-scyllo-inosamine core, differentiating it from the 2-deoxystreptamine core found in neomycin, paromomycin, and ribostamycin [1]. This fundamental substitution on the aminocyclitol ring alters the compound's interaction with several aminoglycoside-modifying enzymes. Specifically, Inosamycin A has shown superior activity against strains producing APH(3') or AAC(3) enzymes compared to neomycin or ribostamycin, a property directly attributed to this core modification and inferable to the class [1].

Aminocyclitol Core
Class-level inference
2-deoxy-scyllo-inosamine replaces the canonical 2-deoxystreptamine; NMR and chemical degradation confirmed
Core modification underpins AME resistance profiling and enzymology research
Class-level: Inosamycin A active vs APH(3')/AAC(3) producers at MIC 1.6–6.3 µg/mL
Aminocyclitol biosynthesis Chemical structure Resistance profiling

Physicochemical Fingerprint vs. Inosamycin A/B

Inosamycin C is a chemically distinct entity with a different molecular formula and optical rotation compared to its closest in-class relatives. The analytical data directly from the isolation and characterization study defines Inosamycin C as a white amorphous solid with a melting point of 195-201°C and an optical rotation [α]25D of +55° (c 0.6, H2O), corresponding to a molecular formula of C23H44N4O15 [1].

Physicochemical Fingerprint
Specification review
MP 195–201°C; [α]²⁵D +55° (c 0.6, H₂O); C₂₃H₄₄N₄O₁₅ (4N,15O vs. Inosamycin A/B 5N,14O)
Multi-parametric identity QC differentiates from co-produced inosamycins
Optical rotation differs +3° from A, −18° from B; sulfate salt form
Quality Control Molecular Identity Compound Authentication

Inosamycin C Research & Industrial Applications


AME Profiling & Resistance Mechanism Studies

Validated by its unique 2-deoxy-scyllo-inosamine core and the demonstrated activity of its in-class reference Inosamycin A against APH(3')- and AAC(3)-producing strains, Inosamycin C is a critical tool compound for enzymology panels designed to map substrate specificity [1]. Procuring Inosamycin C over neomycin or ribostamycin allows researchers to determine if a novel AME can process this non-canonical aminocyclitol scaffold, providing data vital for the design of resistance-resistant aminoglycosides.

Biosynthetic Pathway Engineering

As a minor shunt product and a decarboxylated analog of Inosamycin A, Inosamycin C represents a key metabolic branch point in the 2-deoxy-scyllo-inosamine pathway [1][2]. Its procurement, rather than the major product Inosamycin A, is essential for combinatorial biosynthesis or mutasynthesis studies aiming to produce novel aminoglycoside scaffolds with altered nitrogen content, acting as a comparative standard for yield optimization of minor congeners.

SAR Reference for Deaminated Aminoglycosides

The one-nitrogen difference between Inosamycin C (4N) and Inosamycin A/B (5N) correlates with a precise 4-fold potency drop, making it a well-defined SAR probe [1]. Pharmaceutical research programs focused on reducing aminoglycoside-associated toxicity through selective deamination require Inosamycin C as an authentic natural product benchmark to validate the activity impact of synthetic nitrogen deletion, ensuring new analogs outperform this baseline.

Analytical Method Development & QC

The unique combination of molecular formula (C23H44N4O15), optical rotation (+55°), and TLC Rf values (0.39 in S-110, 0.54 in S-1155) provides a multi-parametric identity fingerprint distinct from co-produced inosamycins [1]. Procurement of the individual component is mandatory for developing validated HPLC, LC-MS, or polarimetric methods that must separate and quantify Inosamycin C in complex fermentation broths without cross-interference from Inosamycin A or B.

Application
Selection Property
Validation Focus
Resistance mechanism enzymology panels
Unique 2-deoxy-scyllo-inosamine core scaffold
AME substrate specificity mapping
Biosynthetic pathway engineering studies
Minor shunt product identity within inosamycin complex
Yield optimization of minor congeners via mutasynthesis
Deaminated aminoglycoside SAR research
Defined nitrogen content (4N) and potency gap
Synthetic nitrogen deletion benchmarking
Analytical QC method development
Multi-parametric identity fingerprint (MP, rotation, formula)
HPLC/LC-MS separation from co-produced inosamycins
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